N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Chemical Structure and Key Features
N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (hereafter referred to by its systematic name) is a sulfur-containing acetamide derivative with a substituted imidazole core. Its structure includes:
- A 3,5-dimethylphenyl group attached to the acetamide nitrogen.
- A thioether linkage (-S-) connecting the acetamide to a 1-(4-fluorophenyl)-1H-imidazole moiety.
- A 4-fluorophenyl substituent on the imidazole ring, enhancing its electronic and steric properties .
Biological Relevance
This compound has been identified as a potent inhibitor of Helicobacter pylori urease, a critical enzyme for bacterial survival in the acidic gastric environment. Cryo-EM studies at 2.0 Å resolution reveal that it coordinates with the nickel ions in the urease active site, mimicking the transition state of urea hydrolysis . The inhibitor’s N-hydroxyacetamide group (in its protonated form) directly interacts with the nickel cluster, while the 3,5-dimethylphenyl and 4-fluorophenyl groups stabilize binding via hydrophobic interactions .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-9-14(2)11-16(10-13)22-18(24)12-25-19-21-7-8-23(19)17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYARUBYXVJWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting 4-fluoroaniline with glyoxal and ammonium acetate under reflux conditions.
Thioether formation: The imidazole derivative is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the thioether linkage.
Coupling with 3,5-dimethylaniline: Finally, the thioether intermediate is coupled with 3,5-dimethylaniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the imidazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced derivatives of the imidazole ring.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related acetamide and imidazole derivatives, focusing on their pharmacological targets, activity, and structural distinctions.
Key Comparative Insights
Structural Modifications and Target Specificity The imidazole-thioacetamide scaffold in SHA/DJM distinguishes it from benzimidazole derivatives (e.g., NAAB-496, Compound 2), which exhibit divergent biological targets (elastase vs. urease). The 4-fluorophenyl group in SHA/DJM enhances binding specificity to H. pylori urease compared to the chloro or methylsulfonyl groups in elastase inhibitors .
Mechanistic Differences
- SHA/DJM’s N-hydroxyacetamide group directly coordinates with urease’s nickel ions, a mechanism absent in chloroacetamide herbicides like alachlor, which inhibit plant acetyl-CoA carboxylase .
- Benzimidazole derivatives (e.g., NAAB-496) prioritize metabolic stability over enzymatic inhibition, reflecting divergent design goals .
Resolution and Binding Data
- SHA/DJM benefits from 2.0 Å Cryo-EM structural data , enabling precise modeling of enzyme-inhibitor interactions. By contrast, elastase inhibitors (e.g., Compound 2) lack comparable high-resolution binding studies .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C22H21FN6O2S
- Molecular Weight : 452.5 g/mol
Structure
The compound features a complex structure that includes a dimethylphenyl group, an imidazole ring, and a sulfanyl acetamide moiety. This unique arrangement is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation. The presence of the imidazole ring is crucial for its activity against various cancer types.
- Efficacy : In vitro studies have shown that related compounds can exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- In Vitro Studies : Research indicates that thiazole derivatives similar to this compound show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell walls and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the phenyl and imidazole rings significantly affect biological activity. For example:
- Substituents such as fluorine on the phenyl ring enhance potency.
- The presence of electron-donating groups (like methyl) at specific positions increases cytotoxicity against cancer cells .
Case Study 1: Anticancer Efficacy
A study analyzing the effects of various imidazole-containing compounds found that this compound exhibited a notable reduction in cell viability in cultured cancer cells. The IC50 values were significantly lower than those of conventional chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains. It showed superior efficacy compared to common antibiotics, suggesting its potential as a new antimicrobial agent.
Table 1: Biological Activity Summary
| Activity Type | Cell Line / Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 9.6 | |
| Anticancer | CEM | 41 | |
| Antimicrobial | E. coli | 12.5 | |
| Antimicrobial | S. aureus | 15.0 |
Table 2: Structure-Activity Relationship
| Compound Variant | Modification | Effect on Activity |
|---|---|---|
| N-(3,5-dimethylphenyl) derivative | Fluorine substitution | Increased potency |
| Imidazole ring variant | Methyl group addition | Enhanced cytotoxicity |
| Sulfanyl modification | Altered sulfur position | Diminished antibacterial effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
